molecular formula C7H13N3 B2927453 2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine CAS No. 1552459-69-4

2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B2927453
CAS No.: 1552459-69-4
M. Wt: 139.202
InChI Key: UKKWVPXPYWQLFF-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a secondary amine characterized by a pyrazole ring substituted at the 4-position with a propan-1-amine chain bearing a methyl group at the 2-position. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol . Key structural identifiers include:

  • SMILES: CC(CC1=CNN=C1)CN
  • InChIKey: UKKWVPXPYWQLFF-UHFFFAOYSA-N

Properties

IUPAC Name

2-methyl-3-(1H-pyrazol-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(3-8)2-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWVPXPYWQLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNN=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the amine group. One common method involves the reaction of 4-chloro-3-methylbutan-2-one with hydrazine hydrate to form the pyrazole ring, followed by reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine C₇H₁₃N₃ 139.20 Pyrazole-4-yl, 2-methylpropan-1-amine CID 83872314
2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine C₇H₁₃N₃ 139.20 Pyrazole-4-yl, branched tert-amine 1215936-45-0
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine C₇H₁₃N₃ 187.67 Pyrazole-1-yl, 5-methyl substitution 956786-61-1
2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine C₉H₂₁N₃ 171.28 Piperazine ring substitution 50846-06-5

Key Observations :

Branching vs. Linear Chains : The target compound and 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine share the same molecular formula but differ in amine branching. The latter’s tert-amine structure may reduce solubility compared to the primary amine in the target compound .

Heterocyclic vs. Acyclic Amines : Replacing the pyrazole with a piperazine ring (as in 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine) introduces basicity and conformational flexibility, which could enhance receptor affinity in drug design .

Key Observations :

  • Yields for pyrazole-containing amines vary widely (17.9–82%), influenced by steric hindrance and reaction conditions .

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